1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
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Overview
Description
1-(3-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a complex organic compound featuring a pyrazole core substituted with nitrophenyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Core: This can be achieved through the condensation of hydrazine with a 1,3-diketone or β-keto ester.
Trifluoromethylation: The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction, often using reagents like trifluoromethyl iodide (CF₃I) in the presence of a radical initiator.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
Reduction of Nitro Group: 1-(3-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine.
Halogenation: Halogen-substituted derivatives of the original compound.
Scientific Research Applications
1-(3-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent, particularly against antibiotic-resistant bacteria.
Biological Studies: The compound is used in studies investigating its effects on cellular pathways and its potential as an anti-inflammatory agent.
Material Science: Due to its unique structural properties, it is also studied for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine exerts its effects involves interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting key enzymes and signaling molecules involved in the inflammatory response.
Comparison with Similar Compounds
1-(3-Nitrophenyl)-3-(trifluoromethyl)pyrazole: Similar structure but lacks the amine group, which may affect its biological activity.
4-(3-Nitrophenyl)-1-(trifluoromethyl)pyrazole: Another structural isomer with different substitution patterns on the pyrazole ring.
Uniqueness: 1-(3-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is unique due to the presence of both nitrophenyl and trifluoromethylphenyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in various scientific applications.
Properties
IUPAC Name |
2-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2/c17-16(18,19)11-4-1-3-10(7-11)14-9-21-22(15(14)20)12-5-2-6-13(8-12)23(24)25/h1-9H,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYRWFKLEFTEER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(N(N=C2)C3=CC(=CC=C3)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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